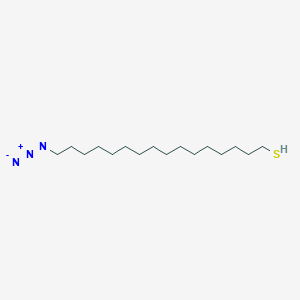
7-(3-Chloropropylidene)tridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Chloropropylidene)tridecane: is an organic compound with the molecular formula C16H31Cl It is a chlorinated hydrocarbon, characterized by a long carbon chain with a chlorine atom attached to a propylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Chloropropylidene)tridecane typically involves the chlorination of tridecane followed by the introduction of a propylidene group. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the reaction is carried out under controlled temperature and pressure to ensure the selective chlorination of the desired position on the carbon chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-(3-Chloropropylidene)tridecane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted hydrocarbons depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-(3-Chloropropylidene)tridecane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, surfactants, and other chemical products.
Mechanism of Action
The mechanism by which 7-(3-Chloropropylidene)tridecane exerts its effects is primarily through its reactivity with other chemical species. The chlorine atom and the propylidene group provide sites for chemical reactions, allowing the compound to participate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
7-(3-Bromopropylidene)tridecane: Similar structure but with a bromine atom instead of chlorine.
7-(3-Iodopropylidene)tridecane: Similar structure but with an iodine atom instead of chlorine.
7-(3-Fluoropropylidene)tridecane: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 7-(3-Chloropropylidene)tridecane is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its bromine, iodine, and fluorine analogs.
Properties
CAS No. |
602328-96-1 |
|---|---|
Molecular Formula |
C16H31Cl |
Molecular Weight |
258.9 g/mol |
IUPAC Name |
7-(3-chloropropylidene)tridecane |
InChI |
InChI=1S/C16H31Cl/c1-3-5-7-9-12-16(14-11-15-17)13-10-8-6-4-2/h14H,3-13,15H2,1-2H3 |
InChI Key |
JYXQUEKKFDWSDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CCCCl)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol](/img/structure/B12597261.png)
![1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12597266.png)
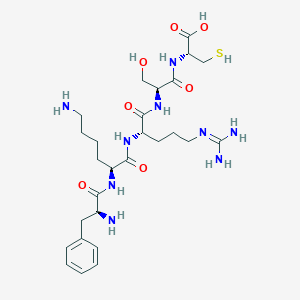

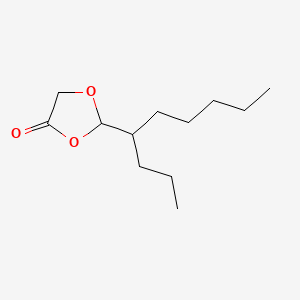
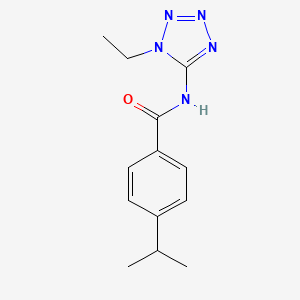
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid](/img/structure/B12597289.png)
![6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)](/img/structure/B12597304.png)
![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)
![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)
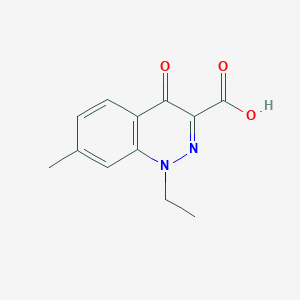
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)
![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)
